molecular formula C11H16Cl2N2 B6168300 3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride CAS No. 1177924-37-6

3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B6168300
CAS No.: 1177924-37-6
M. Wt: 247.16 g/mol
InChI Key: SYTHCUSTCXFJLE-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2 and its molecular weight is 247.16 g/mol. The purity is usually 95.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been found to bind with certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell survival. For instance, it can activate the PI3K/Akt pathway, promoting cell survival and proliferation . Moreover, this compound influences gene expression by upregulating antioxidant response elements, which enhances the cell’s ability to combat oxidative stress . Its impact on cellular metabolism includes the regulation of glucose uptake and mitochondrial function, thereby supporting cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For example, this compound can inhibit the activity of pro-apoptotic enzymes, thereby preventing cell death . Additionally, it can activate antioxidant enzymes by binding to their regulatory sites, enhancing their activity and promoting cellular defense mechanisms . Changes in gene expression induced by this compound are mediated through its interaction with transcription factors that regulate antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity for extended periods . It is subject to degradation under extreme pH conditions, which can affect its efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to sustained activation of antioxidant pathways, providing prolonged protection against oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been found to exert protective effects against oxidative damage and improve overall cellular function . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites . Its involvement in the antioxidant pathway is particularly notable, as it enhances the production of glutathione, a critical antioxidant .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is rapidly taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . Its accumulation in these compartments is essential for its biochemical activity, as it allows for effective interaction with target biomolecules .

Subcellular Localization

Subcellular localization studies have shown that this compound is predominantly localized in the mitochondria and the nucleus . This localization is facilitated by specific targeting signals that direct the compound to these organelles . Within the mitochondria, it enhances mitochondrial function and protects against oxidative damage . In the nucleus, it interacts with transcription factors to regulate gene expression, further supporting its role in cellular defense mechanisms.

Properties

CAS No.

1177924-37-6

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

3-isoindol-2-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C11H14N2.2ClH/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13;;/h1-2,4-5,8-9H,3,6-7,12H2;2*1H

InChI Key

SYTHCUSTCXFJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C=C2C=C1)CCCN.Cl.Cl

Purity

95

Origin of Product

United States

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